molecular formula C14H13BrO B12885316 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan

Katalognummer: B12885316
Molekulargewicht: 277.16 g/mol
InChI-Schlüssel: TUECEDKWGBLCQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is a heterocyclic organic compound that belongs to the class of dibenzofurans Dibenzofurans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan typically involves the bromination of 2,3-dihydrodibenzo[b,d]furan. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This leads to the formation of various derivatives with different functional groups.

    Oxidation Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl derivative.

Common Reagents and Conditions:

Major Products:

  • Substituted dibenzofuran derivatives
  • Oxidized dibenzofuran compounds
  • Reduced ethyl-dibenzofuran derivatives

Wissenschaftliche Forschungsanwendungen

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is primarily based on its ability to interact with biological molecules through its bromine atom. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also interfere with cellular pathways by modifying key enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the bromoethyl group allows for targeted modifications and interactions with biological molecules, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C14H13BrO

Molekulargewicht

277.16 g/mol

IUPAC-Name

9-(2-bromoethyl)-2,3-dihydrodibenzofuran

InChI

InChI=1S/C14H13BrO/c15-9-8-10-4-3-7-13-14(10)11-5-1-2-6-12(11)16-13/h3-7H,1-2,8-9H2

InChI-Schlüssel

TUECEDKWGBLCQH-UHFFFAOYSA-N

Kanonische SMILES

C1CC=C2C(=C1)C3=C(C=CC=C3O2)CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.